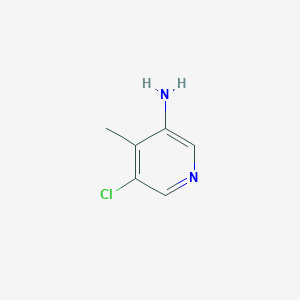
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CPTA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTA is a triazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of heat shock proteins, which are proteins involved in cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of protein kinase activity, the inhibition of heat shock protein activity, and the modulation of gene expression. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high yield synthesis, its potential therapeutic applications in various fields, and its ability to inhibit the activity of various enzymes and proteins involved in cell growth and survival. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various fields, the exploration of its mechanism of action, and the evaluation of its toxicity and safety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Conclusion:
In conclusion, this compound (this compound) is a triazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Métodos De Síntesis
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the copper-catalyzed azide-alkyne cycloaddition reaction. The Huisgen reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. The copper-catalyzed azide-alkyne cycloaddition reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring. Both methods have been used to synthesize this compound with high yields.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease research, and neurological disorder research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-8-13(9-7-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-4-2-1-3-5-11/h1-10H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMVUDFDGPSSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)


![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)


![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)



![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)